molecular formula C9H17NO3S B7176398 N-cyclopropyl-N-(1-methylsulfonylpropan-2-yl)acetamide

N-cyclopropyl-N-(1-methylsulfonylpropan-2-yl)acetamide

Cat. No.: B7176398
M. Wt: 219.30 g/mol
InChI Key: UROPWMYDIOFYNA-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-(1-methylsulfonylpropan-2-yl)acetamide: is a synthetic organic compound characterized by its unique cyclopropyl and methylsulfonyl functional groups

Properties

IUPAC Name

N-cyclopropyl-N-(1-methylsulfonylpropan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3S/c1-7(6-14(3,12)13)10(8(2)11)9-4-5-9/h7,9H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UROPWMYDIOFYNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C)N(C1CC1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-(1-methylsulfonylpropan-2-yl)acetamide typically involves the reaction of cyclopropylamine with 1-methylsulfonylpropan-2-yl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-(1-methylsulfonylpropan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Halogenated or alkoxylated derivatives

Scientific Research Applications

N-cyclopropyl-N-(1-methylsulfonylpropan-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects. It may also serve as a lead compound for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-(1-methylsulfonylpropan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can enhance the binding affinity of the compound to its target, while the methylsulfonyl group can modulate its reactivity and stability. The compound may inhibit enzyme activity or alter receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-N-(1-methylsulfonylpropan-2-yl)cyclobutanecarboxamide
  • 2-Chloro-N-cyclopropyl-N-(1-methylsulfonylpropan-2-yl)propanamide

Uniqueness

N-cyclopropyl-N-(1-methylsulfonylpropan-2-yl)acetamide is unique due to its specific combination of cyclopropyl and methylsulfonyl functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural uniqueness also allows for selective interactions with molecular targets, which can be advantageous in drug development and biochemical research.

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